Higher Lipophilicity (ΔXLogP3-AA +0.60) vs. Furfuryl 3‑Mercaptopropionate: Enhanced Affinity for Hydrophobic Matrices
Furfuryl 3‑mercapto‑2‑methylpropionate displays an estimated XLogP3-AA of 1.50, substantially exceeding the 0.90 value of the unbranched analog furfuryl 3‑mercaptopropionate [1]. The additional methyl branch therefore boosts calculated lipophilicity by approximately 0.60 log units, corresponding to a roughly four‑fold higher predicted octanol‑water partition coefficient. This difference is large enough to meaningfully alter solubility in lipid phases, oil‑based carriers, and hydrophobic polymer matrices, directly impacting encapsulation efficiency and release kinetics.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.50 (est) |
| Comparator Or Baseline | Furfuryl 3-mercaptopropionate (CAS 93859-19-9): XLogP3-AA = 0.90 (est) |
| Quantified Difference | +0.60 log units (≈4× predicted partition coefficient) |
| Conditions | Computed XLogP3-AA algorithm; values from Alfa Chemistry and The Good Scents Company databases [1] |
Why This Matters
Procurement for lipid‑based or encapsulant formulations requires precise lipophilicity matching; a 0.60 log unit gap is sufficient to alter matrix compatibility and sustained‑release performance.
- [1] The Good Scents Company. furfuryl 3-mercaptopropionate. XlogP3-AA: 0.90 (est). http://www.thegoodscentscompany.com/data/rw1472311.html (accessed 2026-05-07). View Source
